molecular formula C18H18N2O5 B4664285 3-(3-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole

3-(3-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole

Cat. No. B4664285
M. Wt: 342.3 g/mol
InChI Key: NFRRPBNUVFFOOL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of oxadiazole derivatives, including 3-(3-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole, typically involves cyclization reactions. For example, Jin et al. (2006) described the synthesis of similar oxadiazole derivatives through cyclization of N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazide in acetic anhydride, showcasing a general method for crafting these molecules. This method's key advantage is its ability to introduce diverse substituents, allowing for the synthesis of a wide range of oxadiazole derivatives with varying properties (Jin et al., 2006).

Molecular Structure Analysis

Oxadiazole derivatives’ molecular structures are confirmed through techniques such as IR, NMR spectroscopy, and sometimes X-ray crystallography. Jin et al. (2006) utilized elemental analysis, IR, 1H NMR, and 13C NMR for structural verification, and provided X-ray crystallographic data for compound validation, highlighting the structural complexity and the precision required for these analyses. The molecular structure significantly influences the compound's chemical behavior and interaction with other molecules (Jin et al., 2006).

Chemical Reactions and Properties

The chemical reactions involving oxadiazole derivatives are diverse. For instance, the photochemistry of some oxadiazole compounds, investigated by Buscemi et al. (1999), involves breaking the ring O−N bond, leading to the formation of quinazolin-4-ones or open-chain products. This indicates the potential for oxadiazole derivatives to participate in various chemical transformations, influenced by their molecular structure and the reaction conditions (Buscemi et al., 1999).

Physical Properties Analysis

Oxadiazole derivatives’ physical properties, such as luminescence, have been the subject of research. Mikhailov et al. (2018) synthesized oxadiazoles that showed high quantum yield luminescence in both polar and nonpolar solvents, which could be useful for applications requiring fluorescent materials. The study demonstrates the potential of oxadiazole derivatives to serve as functional materials in various technological applications (Mikhailov et al., 2018).

Chemical Properties Analysis

The chemical properties of oxadiazole derivatives, such as their role as corrosion inhibitors, have been well-documented. Bouklah et al. (2006) found that oxadiazole compounds could serve as effective corrosion inhibitors for mild steel in sulfuric acid media, with efficiency over 96% under certain conditions. This property is attributed to the adsorption of oxadiazole molecules on the metal surface, demonstrating the compound's potential in industrial applications (Bouklah et al., 2006).

properties

IUPAC Name

3-(3-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5/c1-21-13-7-5-6-11(8-13)17-19-18(25-20-17)12-9-14(22-2)16(24-4)15(10-12)23-3/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFRRPBNUVFFOOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NOC(=N2)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(3-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole
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3-(3-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole
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3-(3-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole
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3-(3-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole

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